1-(4-Hydroxyphenyl)-3-phenylpent-2-en-1-one
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Overview
Description
1-(4-Hydroxyphenyl)-3-phenylpent-2-en-1-one is a compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3-phenylpent-2-en-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base, followed by refluxing the mixture .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-3-phenylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include quinones, saturated ketones, and various substituted chalcones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Hydroxyphenyl)-3-phenylpent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research has shown that it possesses anti-inflammatory and anticancer properties, which could be explored for therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-3-phenylpent-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)ethanone:
1-(4-Hydroxyphenyl)-2-phenylethanone: This compound has a similar aromatic structure but differs in the position of the carbonyl group.
Uniqueness
1-(4-Hydroxyphenyl)-3-phenylpent-2-en-1-one is unique due to its extended conjugated system, which enhances its chemical reactivity and biological activity compared to similar compounds. This extended system allows for greater interaction with molecular targets and more diverse applications in research and industry .
Properties
CAS No. |
61270-30-2 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3-phenylpent-2-en-1-one |
InChI |
InChI=1S/C17H16O2/c1-2-13(14-6-4-3-5-7-14)12-17(19)15-8-10-16(18)11-9-15/h3-12,18H,2H2,1H3 |
InChI Key |
CGAGUWGJXCACHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)C1=CC=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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